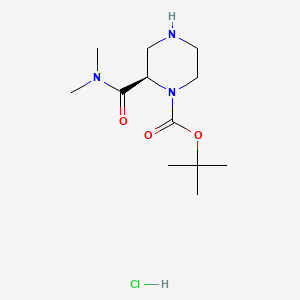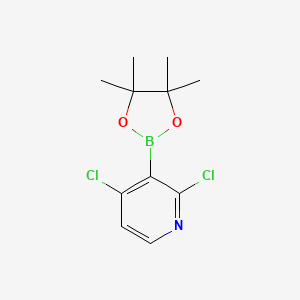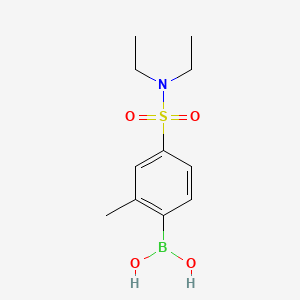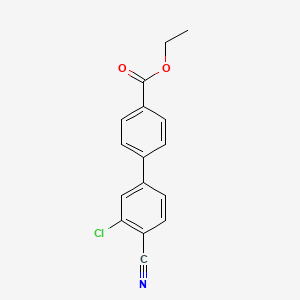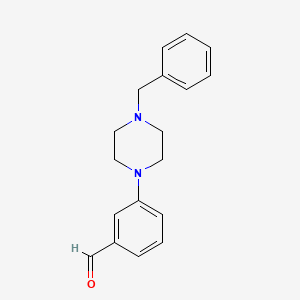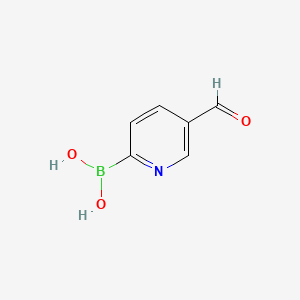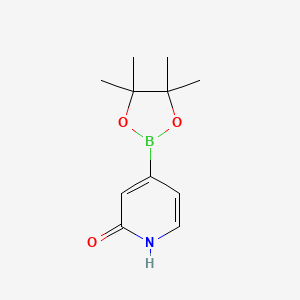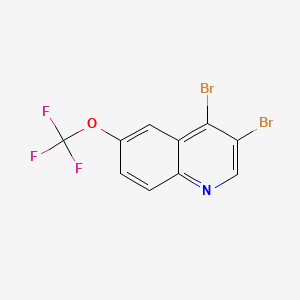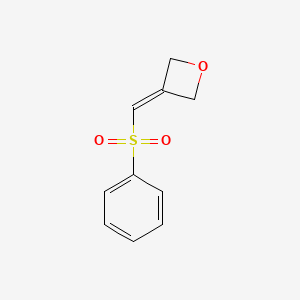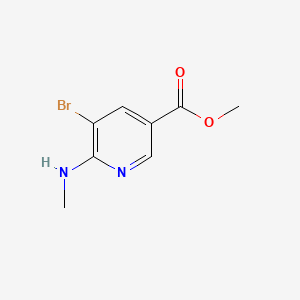
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1244016-90-7. It has a molecular weight of 245.08 and its IUPAC name is methyl 5-bromo-6-(methylamino)nicotinate . It is a solid substance with a melting point between 125 - 127 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11). The InChI key is LWZLFWKXJCZVIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 125 - 127 degrees Celsius . It has a molecular weight of 245.08 .Applications De Recherche Scientifique
Application in Neuroprotection and Anti-neuroinflammatory Agents
Specific Scientific Field
This research falls under the field of Pharmaceutical Research , specifically focusing on Neuroprotection and Anti-neuroinflammatory Agents .
Summary of the Application
The compound is used in the synthesis of triazole-pyrimidine hybrids , which have shown promising results as potential neuroprotective and anti-neuroinflammatory agents . These compounds are being studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Application in Microwave-Assisted Palladium-Catalyzed Arylation
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on Microwave-Assisted Palladium-Catalyzed Arylation .
Summary of the Application
The compound is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the use of a microwave to assist in the palladium-catalyzed arylation process .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the process typically results in the formation of arylated products .
Application in Synthesis of Bromopyridine Derivatives
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on the Synthesis of Bromopyridine Derivatives .
Summary of the Application
2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .
Methods of Application or Experimental Procedures
The specific methods involve heating 2-chloro-6-methylpyridine with bromotrimethylsilane .
Results or Outcomes
The process results in the formation of 2-Bromo-6-methylpyridine, a bromopyridine derivative . This compound may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
Application in Synthesis of Pyridinylboronic Acids and Esters
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on the Synthesis of Pyridinylboronic Acids and Esters .
Summary of the Application
The compound is used in the synthesis of pyridinylboronic acids and esters . These compounds are being studied for their potential use in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the use of a boron compound to assist in the synthesis process .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the process typically results in the formation of pyridinylboronic acids and esters .
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, H332 which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZLFWKXJCZVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)
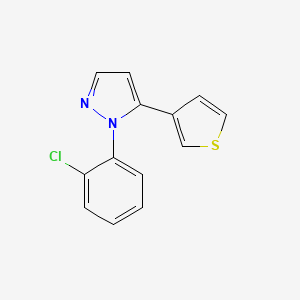
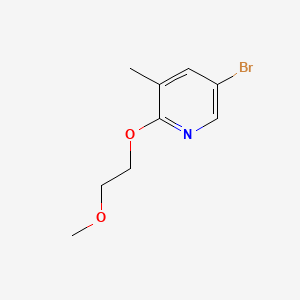
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)
